molecular formula C22H28N2O4S B2867592 N-(4-ethylphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide CAS No. 941905-27-7

N-(4-ethylphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide

Cat. No.: B2867592
CAS No.: 941905-27-7
M. Wt: 416.54
InChI Key: BHOKEDMSMNSVQU-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide is a synthetic, high-purity chemical compound intended for research applications. This molecule features a complex structure incorporating acetamide, piperidine, and sulfonamide moieties, which are functional groups commonly investigated for their biological activity. Compounds with sulfonamide and acetamide fragments are of significant interest in medicinal chemistry and are frequently explored as potential inhibitors of key enzymes like dihydrofolate reductase (DHFR), a known target for antimicrobial and anticancer agents . Researchers may value this compound for studying enzyme kinetics, structure-activity relationships (SAR), and cellular pathways in vitro. The suggested mechanism of action for related compounds involves binding to the active site of target enzymes, disrupting critical biological processes such as nucleotide synthesis . This product is provided for laboratory research purposes only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions and refer to the safety data sheet (SDS) for proper handling and disposal information.

Properties

IUPAC Name

N-(4-ethylphenyl)-2-[1-(4-methoxyphenyl)sulfonylpiperidin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4S/c1-3-17-7-9-18(10-8-17)23-22(25)16-19-6-4-5-15-24(19)29(26,27)21-13-11-20(28-2)12-14-21/h7-14,19H,3-6,15-16H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHOKEDMSMNSVQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation reactions using reagents such as sulfonyl chlorides.

    Attachment of the Aromatic Rings: The aromatic rings with ethyl and methoxy substituents can be attached through nucleophilic substitution reactions.

    Formation of the Acetamide Group: The acetamide group can be introduced through acylation reactions using acyl chlorides or anhydrides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the aromatic rings or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Scientific Research Applications of N-(4-ethylphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide

This compound is a chemical compound with potential applications in scientific research, particularly in pharmacological studies. This compound is characterized by a unique structure featuring an ethylphenyl moiety, a sulfonyl group, and a piperidine ring. As a sulfonamide derivative, it is of interest in medicinal chemistry due to the sulfonyl group enhancing its stability and solubility.

Properties and Synthesis

This compound has a molecular weight of 416.5 . The synthesis of this compound involves several key steps, potentially optimized in industrial settings using high-pressure reactors and continuous flow systems to enhance yield and purity. Advanced purification techniques like chromatography are also employed to isolate the desired product effectively.

Preliminary investigations suggest that this compound may interact with specific molecular targets, such as receptors or enzymes, potentially modulating cellular signaling pathways. Its structural features may enhance its interaction with biological targets compared to other similar compounds. The uniqueness of this compound lies in its sulfonamide group, which significantly influences its chemical and biological properties, enhancing its stability, solubility, and potentially its efficacy against specific biological targets.

This compound has potential applications in pharmaceuticals due to its unique biological properties and may serve as a lead compound for developing new therapeutic agents targeting various diseases, particularly those involving receptor modulation or enzyme inhibition. Studies on the interactions of this compound with biological targets are crucial for understanding its pharmacological potential. Research may focus on understanding its pharmacological potential.

Urotesin II Antagonist

Pyridyl derivatives, including those containing methoxyphenyl moieties and piperidine rings, have been investigated for their use as urotensin II antagonists . Urotensin II is a potent vasoconstrictor peptide implicated in various cardiovascular and renal diseases . Compounds with structural similarity to this compound have shown potential as urotensin II receptor antagonists, suggesting a possible avenue for therapeutic development .

Table of Applications

ApplicationDescription
Pharmaceutical ResearchAs a lead compound for developing new therapeutic agents.
Receptor ModulationPotential interaction with specific molecular targets such as receptors, modulating cellular signalling pathways.
Enzyme InhibitionPotential interaction with enzymes, useful in developing treatments for related diseases.
Urotensin II AntagonismDerivatives have been investigated as urotensin II antagonists, which are useful for treating cardiovascular and renal diseases .
Medicinal ChemistryDue to its unique structural features, it is a subject of interest in medicinal chemistry.
Pharmacological StudiesExhibits significant biological activity, especially in pharmacological studies.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

    Receptor Binding: It may interact with specific receptors, modulating their activity and downstream signaling pathways.

    Cellular Pathways: The compound may affect various cellular pathways, leading to changes in cell function or behavior.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Sulfonyl-Piperidine/Piperazine Motifs
Compound Name Key Structural Features Biological Activity Reference
7h (N-(2-Ethyl-6-methylphenyl)-2-[(5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide) Piperidine-sulfonyl group, triazole-thioether linkage Antioxidant activity (IC50 = 12.3 µM), α-glucosidase inhibition (IC50 = 18.7 µM)
7i (N-(2-Methoxyphenyl)-2-[(5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide) Similar to 7h but with methoxyphenyl substituent Enhanced BSA binding affinity (Ka = 4.2 × 10^4 M⁻¹)
N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide Piperazine-sulfonyl core, fluorophenyl group Not explicitly reported; structural similarity suggests potential kinase or receptor modulation

Key Observations :

  • The piperidine/pyrrolidine-sulfonyl motif is critical for enzyme inhibition (e.g., α-glucosidase) and protein interactions .
  • Substitutions on the aryl group (e.g., ethyl vs. methoxy) modulate lipophilicity and binding affinity .
Quinazoline-Sulfonyl Acetamides (Anticancer Agents)
Compound Name Structure Activity Against Cancer Cell Lines (IC50, µM) Reference
38 (N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide) Quinazoline-sulfonyl core HCT-1: 1.2; MCF-7: 1.8
39 (N-(2-methoxyphenyl)-2-(4-piperidin-1-ylquinazoline-2-sulfonyl)-acetamide) Piperidine-quinazoline hybrid SF268: 0.9; PC-3: 1.4

Comparison :

  • The target compound lacks the quinazoline ring but shares the sulfonamide-acetamide framework. Quinazoline derivatives exhibit stronger anticancer activity due to DNA intercalation or topoisomerase inhibition , whereas piperidine-sulfonyl acetamides may target enzymes or receptors .
Opioid Analogues (Fentanyl Derivatives)
Compound Name Structural Divergence Pharmacological Effect Reference
W-18 (1-(4-Nitrophenylethyl)piperidylidene-2-(4-chlorophenyl)sulfonamide) Piperidylidene-sulfonamide Potent µ-opioid receptor agonist
4-Methoxybutyrylfentanyl (N-(4-methoxyphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-butanamide) Piperidine core, butanamide linkage High opioid receptor affinity

Key Differences :

  • The target compound’s acetamide group and lack of phenylethyl substituent reduce opioid receptor affinity compared to fentanyl derivatives .
Anticancer Activity
  • Quinazoline-sulfonyl acetamides (38, 39) : IC50 values < 2 µM against multiple cancer lines .
Antimicrobial and Antioxidant Activity
  • Quinazolinone-sulfonamides (11–16): Exhibit broad-spectrum antimicrobial activity (MIC = 8–32 µg/mL) .
  • 7h/7i : Antioxidant IC50 values comparable to ascorbic acid (12–18 µM) .
Receptor Modulation
  • VUAA-1/OLC-12 : Orco agonists with EC50 < 10 µM .
  • Target compound : The piperidine-sulfonyl group may interact with ion channels or GPCRs, but specific data are lacking.

Biological Activity

N-(4-ethylphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes an ethylphenyl moiety, a sulfonyl group, and a piperidine ring, which contribute to its pharmacological properties.

  • Molecular Formula : C22_{22}H28_{28}N2_2O4_4S
  • Molecular Weight : 416.5 g/mol
  • CAS Number : 941905-27-7

Biological Activity Overview

Preliminary studies indicate that this compound may interact with various biological targets, including receptors and enzymes, potentially modulating cellular signaling pathways. The presence of the sulfonamide group enhances the compound's stability and solubility, making it a promising candidate for further pharmacological exploration.

Key Areas of Investigation

  • Antimicrobial Activity :
    • The compound has shown potential in antimicrobial applications. In vitro studies often evaluate its effectiveness against various pathogens, assessing parameters such as minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC).
    • For instance, related compounds have demonstrated synergistic effects with established antibiotics like Ciprofloxacin and Ketoconazole against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .
  • Anticonvulsant Properties :
    • Analogous compounds have been evaluated for their anticonvulsant activity in animal models. The structure of this compound suggests it may exhibit similar properties, potentially offering protective effects in seizure models .
  • Antiviral Potential :
    • Research into related N-heterocycles indicates that compounds with similar structures may exhibit antiviral activity by inhibiting viral polymerases or other critical viral proteins . Further studies are necessary to explore this aspect for the compound .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and unique aspects of this compound compared to structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
N-(2-ethylphenyl)-2-(1-piperidinyl)acetamideLacks sulfonamide groupSimpler structure, less stability
N-(2-ethylphenyl)-2-(1-(4-methoxyphenyl)piperidin-2-yl)acetamideContains methoxy group but no sulfonamidePotentially different bioactivity
N-(4-methoxyphenyl)-2-(piperidin-2-yl)acetamideNo ethyl group, simpler piperidine structureDifferent pharmacological profile

The unique sulfonamide group in this compound is crucial for enhancing its chemical stability and biological efficacy compared to these analogs.

Case Studies and Research Findings

Research findings indicate that the biological activity of sulfonamide derivatives can be influenced by their structural modifications. For instance:

  • Synergistic Effects : Studies have shown that certain derivatives exhibit enhanced antimicrobial activity when combined with traditional antibiotics, suggesting a potential pathway for developing combination therapies .
  • Mechanism of Action : Investigations into the mechanisms by which these compounds exert their effects are ongoing. Understanding receptor interactions and enzymatic pathways will be vital for elucidating their therapeutic potential.
  • Safety Profile : As with any new therapeutic agent, evaluating the safety profile through preclinical studies is essential. Compounds must demonstrate not only efficacy but also minimal toxicity to be considered viable candidates for clinical development.

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